molecular formula C8H7BrO2 B2999884 4-Bromo-2-hydroxy-5-methylbenzaldehyde CAS No. 1427373-22-5

4-Bromo-2-hydroxy-5-methylbenzaldehyde

Cat. No.: B2999884
CAS No.: 1427373-22-5
M. Wt: 215.046
InChI Key: JFXHVNHTPWAUKF-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a substituted benzaldehyde, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-hydroxy-5-methylbenzaldehyde can be synthesized through the bromination of 2-hydroxy-5-methylbenzaldehyde. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Similar structure with a methoxy group instead of a methyl group.

    4-Bromo-2-hydroxybenzaldehyde: Lacks the methyl group present in 4-Bromo-2-hydroxy-5-methylbenzaldehyde.

    2-Hydroxy-5-methylbenzaldehyde: Lacks the bromine atom present in this compound.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

4-bromo-2-hydroxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXHVNHTPWAUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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